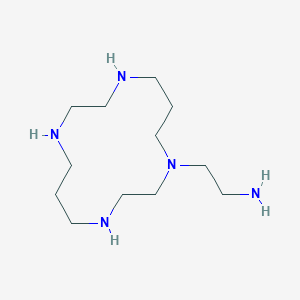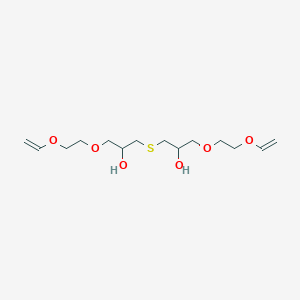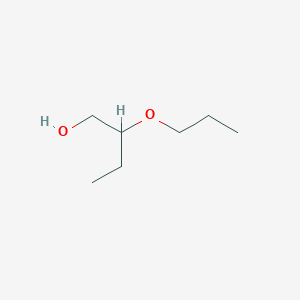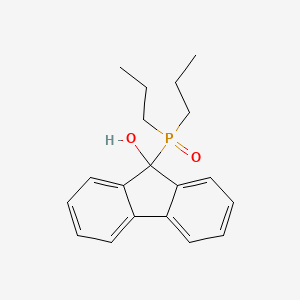
lithium;3,3-dimethylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound is a colorless liquid with a boiling point of approximately 41 °C and a melting point of -115 °C .
- Neohexene is used in various applications due to its unique structure and reactivity.
3,3-Dimethyl-1-butene: (CH) is an unsaturated hydrocarbon with the chemical formula (CH)CCH=CH. It features a double bond between the second and third carbon atoms in the linear chain.
Métodos De Preparación
- Neohexene is primarily produced through the dimerization of isobutene (2-methylpropene) using acid catalysts. Isobutene undergoes self-reaction to form neohexene:
Industrial Production: 2⋅CH3=C(CH3)2→C6H12
Synthetic Routes: Besides industrial methods, neohexene can be synthesized in the laboratory by dehydrohalogenation of 3,3-dimethyl-1-chlorobutane using a strong base (e.g., potassium tert-butoxide).
Análisis De Reacciones Químicas
Reactions: Neohexene participates in various reactions
Common Reagents and Conditions: Hydrogenation typically employs a metal catalyst (e.g., palladium on carbon) under mild conditions. Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO).
Major Products: The major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: Neohexene serves as a model compound for studying alkene reactions and catalysis.
Biology and Medicine: While not directly used in biological or medical applications, its reactivity and structural features contribute to broader research in organic chemistry.
Industry: Neohexene finds applications in the production of specialty chemicals, polymers, and additives.
Mecanismo De Acción
- Neohexene’s mechanism of action depends on the specific context (e.g., in catalytic reactions). It acts as a substrate in various transformations, influencing reaction pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other similar compounds include linear alkenes (e.g., 1-butene, 2-butene) and other branched alkenes (e.g., 2-methyl-2-butene).
Uniqueness: Neohexene’s branched structure sets it apart from linear alkenes, affecting its reactivity and properties.
Propiedades
Número CAS |
109050-52-4 |
|---|---|
Fórmula molecular |
C6H11Li |
Peso molecular |
90.1 g/mol |
Nombre IUPAC |
lithium;3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H11.Li/c1-5-6(2,3)4;/h1,5H,2-4H3;/q-1;+1 |
Clave InChI |
LNYWTONOIWOBMN-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)(C)C=[CH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)




![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)

